Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride
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Overview
Description
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbazole core and a dimethylamino propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the carbazole core.
Introduction of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the carbazole core with a dimethylamino propyl group.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Specific Receptors: Interacting with receptors in biological systems to modulate their activity.
Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-, monohydrochloride can be compared with other similar compounds, such as:
Carbazole Derivatives: Compounds with similar carbazole cores but different side chains.
Dimethylamino Propyl Compounds: Compounds with similar dimethylamino propyl side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a carbazole core and a dimethylamino propyl side chain, which imparts unique chemical and biological properties.
List of Similar Compounds
Carbazole: The parent compound with a similar core structure.
3,4-Dihydrocarbazole: A derivative with a similar core but different side chains.
Dimethylaminopropyl Carbazole: A compound with a similar side chain but different core structures.
Properties
CAS No. |
18638-88-5 |
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Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
dimethyl-[3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C17H22N2O.ClH/c1-18(2)11-6-12-19-15-9-4-3-7-13(15)14-8-5-10-16(20)17(14)19;/h3-4,7,9H,5-6,8,10-12H2,1-2H3;1H |
InChI Key |
XYKKYEHAVVMKLB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=O)CCC3.[Cl-] |
Origin of Product |
United States |
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